molecular formula C11H18N4O2 B13242848 tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate

tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate

Cat. No.: B13242848
M. Wt: 238.29 g/mol
InChI Key: BVSVVYZTILAZNT-UHFFFAOYSA-N
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Description

tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core modified with a tert-butyl carbamate group. This structure combines the rigidity of the fused imidazole-pyrimidine system with the steric and protective properties of the tert-butyloxycarbonyl (Boc) group, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)carbamate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-6-13-9-12-4-5-15(9)7-8/h4-5,8H,6-7H2,1-3H3,(H,12,13)(H,14,16)

InChI Key

BVSVVYZTILAZNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=NC=CN2C1

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyrimidine Core

The core heterocyclic framework can be assembled via multistep reactions, typically involving:

Example Reaction Pathway:

2-Aminopyrimidine derivative + α-Haloketone → Cyclization under acidic or basic conditions → Imidazo[1,2-a]pyrimidine core

This route is supported by patent WO2023250029A1, which discusses the synthesis of substituted pyrimidine derivatives, emphasizing the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.

Formation of the Carbamate Group

The carbamate moiety is generally introduced via reaction of the heterocyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). This step is critical for protecting the amine and installing the carbamate functionality.

Specific Preparation Methods

Method A: Direct Cyclization Followed by Carbamate Formation

Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate

  • React 2-aminopyrimidine with α-haloketone (e.g., 2-bromoacetophenone) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Use acidic (e.g., acetic acid) or basic (e.g., potassium carbonate) conditions to promote cyclization.
  • Heat the mixture at 80–120°C under reflux for 12–24 hours .

Step 2: Carbamate Functionalization

  • Dissolve the heterocyclic intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Add tert-butyl chloroformate (Boc-Cl) and triethylamine as a base.
  • Stir at 0°C to room temperature for 4–8 hours .
  • Purify via recrystallization or column chromatography.

Reaction conditions summary:

Step Solvent Temperature Reagents Time
Cyclization DMF/DMSO Reflux (80–120°C) 2-aminopyrimidine + α-haloketone 12–24 h
Carbamate formation DCM/THF 0°C to RT Boc-Cl + TEA 4–8 h

Method B: Multi-Component Assembly

  • Use microwave-assisted synthesis to accelerate cyclization.
  • Employ solvent-free conditions with solid reagents.
  • Follow with in situ carbamate protection .

This approach reduces reaction time and improves yields, as supported by recent advances in heterocyclic synthesis.

Optimization and Reaction Conditions

Parameter Recommended Range Notes
Temperature 0°C to 120°C For carbamate formation and cyclization, respectively
Solvent DMSO, DMF, DCM, THF Based on step and solubility
Reagent equivalents 1.2–1.5 equivalents of Boc-Cl To ensure complete conversion
Reaction time 4–24 hours Depending on the step and conditions

Notes on Industrial Scale-Up

Scaling up these reactions involves:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Implementation of automated reagent addition to control exothermic reactions.
  • Adoption of industrial-grade reagents and purification techniques such as preparative chromatography or crystallization.

Recent Research Discoveries and Data Trends

  • Patent WO2023250029A1 highlights the importance of bifunctional protecting groups and reaction condition optimization for heterocyclic synthesis.
  • Studies have demonstrated that microwave irradiation can significantly reduce reaction times while maintaining high purity.
  • Structural modifications at the 6-position influence biological activity, emphasizing the need for precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.

    Reduction: Reduced forms of the imidazo[1,2-a]pyrimidine ring.

    Substitution: Substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate with five structurally related compounds, focusing on molecular properties, synthetic pathways, and functional roles.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference ID
tert-Butyl (8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate C₁₁H₁₃BrN₄O₂ 313.16 Bromine at position 8 High density (1.59 g/cm³), acidic pKa ~5.63
tert-Butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate C₁₂H₁₄BrN₃O₂ 312.16 Bromine at position 6 High hydrophobicity (XlogP ~2.5)
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate C₁₂H₁₆BrN₃O₂ 314.18 Bromine, dihydro-pyrazine ring Intermediate for kinase inhibitors
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine C₁₀H₁₇N₃ 179.26 Unsubstituted imidazo-pyrimidine core Base structure for further functionalization
tert-Butyl (R)-(3-cyano-6-fluoro-6-methyl-imidazo[1,2-a]pyrazin-8-yl)carbamate C₁₈H₂₁FN₆O₂ 521.20 Cyano, fluoro, methyl substituents High yield (94%) in TFA-mediated synthesis

Key Differences and Functional Implications

Substituent Effects: Bromine: Brominated derivatives (e.g., ) exhibit enhanced electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The position of bromine (pyridazine vs. pyridine rings) alters reactivity and binding affinity in target proteins. Cyano and Fluoro Groups: The cyano- and fluoro-substituted compound () demonstrates higher molecular weight (521.20 g/mol) and improved metabolic stability, making it suitable for pharmacokinetic optimization.

Synthetic Efficiency: The tert-butyl carbamate group is commonly introduced via Boc-protection strategies.

Physicochemical Properties: Brominated derivatives exhibit higher density (e.g., 1.59 g/cm³ in ) compared to non-halogenated analogues, influencing crystallinity and solubility.

Biological Activity

tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate (CAS No. 1936231-27-4) is a synthetic organic compound notable for its unique bicyclic structure, which combines elements of imidazo[1,2-a]pyrimidine with carbamate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 237.3 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC1=CN2CCCCC2=N1

Biological Activities

Research indicates that compounds containing the imidazo[1,2-a]pyrimidine structure often exhibit a range of biological activities. The biological profile of this compound includes:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The imidazo[1,2-a]pyrimidine moiety is known to interact with bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Potential : The structural characteristics of this compound may allow it to act on specific cancer pathways. Similar compounds have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Target Interaction : The compound may bind to specific receptors or enzymes involved in disease pathways.
  • Signal Transduction Modulation : It might influence intracellular signaling cascades that regulate cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress markers

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of various imidazo[1,2-a]pyrimidine derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising therapeutic index for further development.

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of the compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation.

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